molecular formula C6H3BrN4 B1530147 2-Bromopyrazino[2,3-b]pyrazine CAS No. 882856-62-4

2-Bromopyrazino[2,3-b]pyrazine

Cat. No.: B1530147
CAS No.: 882856-62-4
M. Wt: 211.02 g/mol
InChI Key: MMWCCMIZTSDIKQ-UHFFFAOYSA-N
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Description

2-Bromopyrazino[2,3-b]pyrazine is a brominated heterocyclic compound featuring a fused pyrazine backbone. This structure is characterized by a pyrazine ring fused with a second pyrazine moiety at the [2,3-b] position, with a bromine substituent at the 2-position. The bromine atom enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves halogenation of pyrazino[2,3-b]pyrazine precursors or cross-coupling reactions using brominated reagents .

Properties

IUPAC Name

3-bromopyrazino[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c7-4-3-10-5-6(11-4)9-2-1-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCCMIZTSDIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromopyrazino[2,3-b]pyrazine is a compound of interest within medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that pyrazine derivatives, including this compound, exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Various studies have documented the potential of pyrazine derivatives to inhibit cancer cell proliferation.
  • Antibacterial Properties : The compound has shown effectiveness against several bacterial strains.
  • Neuroprotective Effects : Some derivatives have been linked to neuroprotection in cellular models.
  • Anti-inflammatory Properties : Certain pyrazines exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Some studies report that pyrazine derivatives can inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values ranging from 10 to 13 nM for various derivatives .
  • Cholinesterase Inhibition : Compounds related to this structure have demonstrated strong inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases. For instance, one derivative showed an IC50 value of 2.3 nM against butyrylcholinesterase (BuChE) and 2.6 nM against acetylcholinesterase (AChE) .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing the expression of apoptotic proteins such as Bcl-2 and Bax .

Anticancer Activity

A notable study focused on the anticancer effects of a series of pyrazine derivatives, including this compound. The results indicated significant inhibition of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundBEL-740210.74
Other DerivativeMCF-79.1
Other DerivativeA5497.8

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antibacterial Activity

The antibacterial properties were evaluated against several strains:

StrainMinimum Inhibitory Concentration (mg/ml)
Staphylococcus aureus0.078
Bacillus subtilisNot specified

The results indicate that derivatives of pyrazino compounds could serve as effective antibacterial agents against resistant strains .

Neuroprotective Effects

In neuroprotective studies involving PC12 cells subjected to oxidative stress, certain pyrazine derivatives exhibited EC50 values indicating their protective capabilities:

CompoundEC50 (µM)Mechanism
Compound A5.44Up-regulation of Bcl-2/Bax ratio
Compound B3.68Inhibition of caspase-3 activity

These results highlight the potential for these compounds in treating neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-bromopyrazino[2,3-b]pyrazine derivatives as anticancer agents. For instance, compounds derived from this structure have shown significant inhibitory effects on cancer cell lines such as HeLa. One study reported an IC50 value of 9.22 µM for a derivative against HeLa cells, indicating promising cytotoxicity that warrants further investigation into its mechanism of action and therapeutic potential .

Inhibition of Enzymes Related to Diabetes and Cancer
Compounds based on this pyrazine structure have been explored for their ability to inhibit various enzymes associated with metabolic disorders and cancer. Notably, they have been identified as dipeptidyl peptidase IV inhibitors, which are crucial for managing type 2 diabetes mellitus . Additionally, they exhibit inhibitory activity against the PI3K isozyme, which is involved in cancer progression .

Neuroprotective Properties
Research has also indicated that derivatives of this compound may serve as dual inhibitors of cholinesterases (AChE and BChE), which are relevant in the treatment of Alzheimer's disease. A specific compound exhibited IC50 values of 0.466 µM for AChE and 1.89 µM for BChE, showcasing its potential in neuroprotection .

Material Science

Non-Linear Optical (NLO) Applications
The NLO properties of this compound derivatives have been extensively studied. These compounds demonstrated high first-order hyperpolarizabilities, making them suitable candidates for applications in optical devices and sensors. For example, one derivative showed an impressive first hyperpolarizability value of 3.90×10233.90\times 10^{-23} esu . Such properties are critical for developing advanced materials used in telecommunications and photonics.

Electrochemical Sensing

DNA Electrochemical Biosensing
The electrochemical properties of this compound derivatives have been harnessed for DNA sensing applications. The interaction between these compounds and DNA can enhance the sensitivity and specificity of biosensors used in medical diagnostics . This application is particularly relevant for detecting genetic markers associated with diseases.

Agricultural Applications

Fungicidal Activity
The compound has also been investigated for its agricultural applications, particularly as a fungicide. Studies suggest that it can inhibit the growth of various fungal pathogens, thereby offering a potential solution for crop protection . This aspect is crucial in developing sustainable agricultural practices.

Summary Table of Applications

Application Area Details References
Medicinal Chemistry Anticancer activity; inhibition of diabetes-related enzymes; neuroprotective properties
Material Science High NLO response suitable for optical devices
Electrochemical Sensing DNA sensing applications enhancing diagnostic capabilities
Agricultural Applications Potential fungicide against crop pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Photophysical and Material Properties

Table 3: Photoelectric Properties of Pyrazine-Based Materials

Compound HOMO-LUMO Gap (eV) DEST (eV)* Application Potential Reference
Pyrido[2,3-b]pyrazine dyes 1.8–2.4 0.01–0.23 TADF emitters, OLEDs
2-Bromopyrazino[2,3-b]pyrazine Not reported N/A Intermediate for optoelectronics
1,7-Dihydrodipyrrolo[2,3-b]pyrazine 2.1–2.5 0.15–0.30 Organic semiconductors

*DEST = Singlet-triplet energy gap.
Key Insights:

  • TADF Performance: Pyrido[2,3-b]pyrazine dyes with twisted donor-acceptor structures achieve ultralow DEST (0.01 eV), enabling efficient thermally activated delayed fluorescence (TADF) .
  • Charge Transport: 1,7-Dihydrodipyrrolo[2,3-b]pyrazine derivatives exhibit improved hole mobility (10⁻³ cm²/V·s) compared to non-fused pyrazines, making them viable for organic field-effect transistors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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